BenchChemオンラインストアへようこそ!

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide

antimalarial drug discovery PfPI4KIIIB inhibitor structure-activity relationship

Select N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide (CAS 2034209‑55‑5) for its unique 4‑phenyloxane carboxamide substituent, absent from all published pyridyl‑furan PfPI4KIIIB inhibitors. This structural divergence enables medicinal chemistry teams to expand SAR beyond benzamide analogs, explore novel amide space, and generate matched inactive controls if target activity is abolished. Procure alongside the 6‑furyl regioisomer for head‑to‑head binding‑site studies. Confirm potency in P. falciparum growth assays before use.

Molecular Formula C22H22N2O3
Molecular Weight 362.429
CAS No. 2034209-55-5
Cat. No. B2858169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide
CAS2034209-55-5
Molecular FormulaC22H22N2O3
Molecular Weight362.429
Structural Identifiers
SMILESC1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4
InChIInChI=1S/C22H22N2O3/c25-21(22(7-10-26-11-8-22)20-4-2-1-3-5-20)24-14-17-12-19(15-23-13-17)18-6-9-27-16-18/h1-6,9,12-13,15-16H,7-8,10-11,14H2,(H,24,25)
InChIKeyKVXPTVZORYUZNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide (CAS 2034209-55-5): Structural Identity and Procurement Baseline


N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide (CAS 2034209-55-5, molecular formula C22H22N2O3, MW 362.4 g/mol) is a synthetic small molecule characterized by a 5-(furan-3-yl)pyridin-3-yl methanamine core linked via an amide bond to a 4-phenyltetrahydro-2H-pyran-4-carboxylic acid moiety . The compound belongs to the pyridyl-furan chemotype, a class that has demonstrated the ability to inhibit Plasmodium falciparum phosphatidylinositol 4-kinase III beta (PfPI4KIIIB), thereby blocking red blood cell invasion and intraerythrocytic protein trafficking . Unlike the extensively optimized pyridyl-furan lead WEHI-518 (EC50 = 22 nM against P. falciparum blood-stage growth) , this compound retains the full 4-phenyloxane carboxamide substituent, representing a structurally distinct entry within the chemotype that has not yet been subjected to the same medicinal chemistry optimization campaign.

Why Generic Substitution Fails for N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide


Within the pyridyl-furan chemotype, minor structural modifications produce large differences in antiparasitic potency, human kinase selectivity, and metabolic stability, making generic interchange among analogs unreliable. The published optimization trajectory from the hit compound OGHL250 to WEHI-518 involved four discrete modifications—relocation of the endocyclic nitrogen, addition of an N-methyl piperazine, combination of these changes, and removal of a methoxy group—that cumulatively improved parasite activity 250-fold (from micromolar to EC50 = 0.022 µM) . Each intermediate analog (1, 2, 3, WEHI-212) displayed distinct EC50 values, selectivity windows against HepG2 cells, and intrinsic clearance rates in mouse liver microsomes . N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide bears a 4-phenyloxane carboxamide substituent that is absent from all published analogs in this series, meaning its potency, selectivity, and ADME profile cannot be inferred from literature values for WEHI-518, WEHI-212, or C3. Selection without compound-specific data risks acquiring a molecule with uncharacterized human kinase off-target activity—a known liability of the OGHL250 hit chemotype .

Quantitative Differentiation Evidence for N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide


Structural Divergence from the Optimized Pyridyl-Furan Lead Series: 4-Phenyloxane vs. Piperazine-Benzamide Substituent

The target compound contains a 4-phenyloxane-4-carboxamide group at the amide position, whereas the optimized lead WEHI-518, which achieved an EC50 of 0.022 µM against P. falciparum blood-stage growth, bears an unsubstituted benzamide linked through an N-methyl piperazine . The entire SAR exploration published in Ling et al. (2023) focused on varying the benzamide aryl ring and the basic amine linker; no analog with a phenyloxane substituent was reported. The closest in-class comparator, WEHI-212 (EC50 = 0.058 µM, CLint = 180 µL/min/mg), removed the N-methyl group from the piperazine but retained the benzamide core . The 4-phenyloxane group introduces a tetrahydropyran ring with a quaternary phenyl-substituted carbon, which is predicted to increase hydrophobicity (XLogP3 = 2.4 for the target compound vs. a calculated lower value for WEHI-518) and reduce conformational flexibility relative to the piperazine linker.

antimalarial drug discovery PfPI4KIIIB inhibitor structure-activity relationship

Positional Isomer Differentiation: 5-(Furan-3-yl)pyridin-3-yl vs. 6-(Furan-3-yl)pyridin-3-yl Regioisomer

The target compound attaches the furan-3-yl group at the 5-position of the pyridine ring. A commercially available regioisomer, N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide, places the furan substituent at the 6-position . In the related pyridyl-furan series studied by Ling et al., the position of the endocyclic nitrogen within the isoquinoline/quinoline ring system was a critical determinant of potency: relocating the nitrogen from the isoquinoline to the 6-position in analog 1 alone produced a 10-fold improvement in parasite activity (EC50 from micromolar to 0.33 µM) . By analogy, the 5-furyl vs. 6-furyl regioisomerism on the pyridine ring may alter the geometry of key hydrogen bond interactions with the PfPI4KIIIB ATP-binding pocket, though direct comparative data between these two regioisomers are absent from the published literature.

regioisomer selectivity pyridyl-furan positional isomer target engagement specificity

Physicochemical Property Profile: Computed Drug-Likeness and Solubility Predictors vs. WEHI Series

The target compound has computed properties (XLogP3 = 2.4, TPSA = 64.4 Ų, MW = 362.4 g/mol, HBD = 1, HBA = 4, rotatable bonds = 5) that differ from the experimentally characterized WEHI series. WEHI-518 demonstrated high kinetic aqueous solubility (160–320 µM), while WEHI-212 showed modest solubility (20–40 µM) . The 4-phenyloxane group in the target compound replaces the basic N-methyl piperazine of WEHI-518, which is likely to reduce aqueous solubility at physiologically relevant pH due to the absence of an ionizable center. In the WEHI series, removal of the basic amine (WEHI-212) decreased solubility by approximately 8-fold , suggesting the target compound's solubility may fall closer to the WEHI-212 range. The TPSA of 64.4 Ų is below the typical threshold of 140 Ų for oral bioavailability, indicating potential for membrane permeability, but the XLogP3 of 2.4 may limit aqueous solubility relative to more polar analogs.

drug-likeness physicochemical property prediction aqueous solubility

Absence of Human Kinase Selectivity Profiling: Caution Differentiator from WEHI-518

The OGHL250 hit chemotype from which the target compound is conceptually derived exhibited potent human kinase inhibitory activity, a liability that was partially mitigated during optimization to WEHI-518 (human kinase IC50 range: 0.22 to >10 µM) . WEHI-518 retained moderate activity against several human kinases as documented in Table S3 of Ling et al. (2023). The target compound, bearing the unoptimized 4-phenyloxane substituent, has not been profiled against any human kinase panel. Given that the hit compound OGHL250 showed more potent human kinase inhibition than WEHI-518 , and the target compound is structurally closer to the unoptimized hit scaffold than to the selectivity-tuned WEHI series, there is a class-level concern that it may possess significant human kinase off-target activity. In contrast, MMV396797 (also a pyridyl-furan) and KDU731 (a structurally distinct PfPI4KIIIB inhibitor) have been more extensively selectivity-profiled .

kinase selectivity off-target liability safety pharmacology

Recommended Application Scenarios for N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide


Chemical Biology Probe for PfPI4KIIIB-Dependent Protein Trafficking Inhibition in Plasmodium falciparum (With Confirmatory Assays Required)

Based on the class-level evidence that pyridyl-furan compounds inhibit PfPI4KIIIB and block merozoite invasion and protein export into red blood cells , this compound may be evaluated as a tool compound for dissecting PfPI4KIIIB-dependent trafficking pathways. Users must first establish the compound's EC50 in a 72 h P. falciparum growth assay (e.g., LDH or Nluc readout) and confirm that resistance-conferring mutations in PfPI4KIIIB (such as E1316D) confer cross-resistance, following the validation framework established for WEHI-518 and MMV396797 . The 5-(furan-3-yl)pyridin-3-yl regioisomer may offer distinct binding kinetics relative to the 6-furyl isomer, warranting comparative biochemical characterization .

Structure-Activity Relationship (SAR) Expansion: Exploring the 4-Phenyloxane Substituent Space in Pyridyl-Furan PfPI4KIIIB Inhibitors

The published SAR for the pyridyl-furan chemotype focused exclusively on benzamide variants with piperazine linkers (analogs 1–3, WEHI-518, WEHI-212) . This compound introduces a 4-phenyloxane carboxamide substituent, which has not been explored in any published optimization campaign. Medicinal chemistry teams seeking to diversify the amide substituent space beyond benzamides can use this compound as a starting point for generating novel SAR data. Key parameters to measure include: EC50 against P. falciparum 3D7 and Dd2 strains, HepG2 cytotoxicity (CC50), mouse liver microsome stability (CLint), and kinetic aqueous solubility, all benchmarked against the published values for WEHI-518 (EC50 = 0.022 µM, CC50 > 10 µM, CLint = 301 µL/min/mg, solubility 160–320 µM) .

Regioisomer Comparator in Pyridyl-Furan Target Engagement Studies

The availability of both 5-(furan-3-yl) and 6-(furan-3-yl) regioisomers enables head-to-head studies to determine whether the furan attachment position on the pyridine ring influences PfPI4KIIIB binding affinity, selectivity, or cellular efficacy. Given that a 10-fold potency shift was observed in the Ling et al. series solely from relocating an endocyclic nitrogen , systematic regioisomer comparison represents a high-value experimental design that can yield insights into the PfPI4KIIIB ATP-binding site geometry. Procurement of both isomers simultaneously is recommended for such studies.

Negative Control or Inactive Comparator for Phenotypic Screening (Pending Experimental Confirmation)

If experimental testing reveals that the 4-phenyloxane substituent abolishes or significantly reduces PfPI4KIIIB inhibitory activity (due to steric clash or loss of key hydrogen bond interactions), this compound could serve as a structurally matched inactive analog for phenotypic screening hit validation. The close structural similarity to the active pyridyl-furan chemotype, combined with the distinct 4-phenyloxane group, would make it a valuable tool for confirming that observed phenotypes are target-mediated rather than arising from nonspecific effects of the pyridyl-furan scaffold. This application is contingent upon first establishing the compound's inactivity against PfPI4KIIIB and P. falciparum growth.

Quote Request

Request a Quote for N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.